2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid

描述

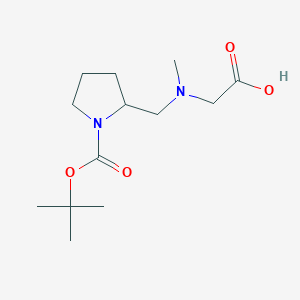

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound includes a methylamino group attached via a methylene bridge to the pyrrolidin-2-yl moiety and terminates in a carboxylic acid functionality. This structure positions it as a versatile intermediate in peptide synthesis and medicinal chemistry, where the Boc group facilitates selective deprotection during stepwise reactions . Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol, and it is typically stored under dry, cool conditions (2–8°C) to preserve stability .

属性

IUPAC Name |

2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPFNGSXUGUQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.

Alkylation: The Boc-protected pyrrolidine is then alkylated with methyl iodide (MeI) to introduce the methyl group.

Formation of Amino Acid Moiety: The resulting intermediate is reacted with bromoacetic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid moiety.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

Oxidation/Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed

Hydrolysis: Removal of the Boc group yields the free amine derivative.

Substitution: Introduction of various substituents at the amino acid moiety.

Oxidation/Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.

科学研究应用

Peptide Synthesis

The primary application of this compound lies in its role within peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for amino functionalities, allowing for the synthesis of complex peptides without undesired side reactions. This is crucial in developing therapeutic peptides that require precise amino acid sequences.

Pharmaceutical Development

Research into compounds similar to 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid has highlighted their potential pharmacological activities. Pyrrolidine derivatives are often studied for their roles in:

- Antitumor activity

- Antiviral properties

- Neurological effects

For instance, pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific interactions and mechanisms of action remain areas of active research.

Interaction Studies

Studies focusing on the binding affinity and activity of this compound against target proteins or enzymes are essential for understanding its therapeutic potential. These studies typically involve:

- Evaluating the compound's interaction with specific receptors or enzymes.

- Assessing its efficacy in modulating biological pathways relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine-based compounds, including those structurally similar to this compound:

- Antitumor Activity : Research has demonstrated that certain pyrrolidine derivatives can significantly reduce tumor size in vivo models, indicating their potential as anticancer agents .

- Neuropharmacological Studies : Compounds with similar structures have been evaluated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

- Synthetic Methodologies : Various synthetic routes have been developed for creating this compound, showcasing its versatility and importance in organic synthesis .

作用机制

The mechanism of action of 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the Boc group can also affect its reactivity and interactions with other molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Core Variations

The compound’s pyrrolidine core distinguishes it from analogues with other heterocycles. Key comparisons include:

- Pyrrolidine vs. Pyridine : The saturated pyrrolidine core in the target compound offers greater flexibility and reduced aromatic interactions compared to pyridine derivatives. This difference impacts solubility and binding affinity in biological systems .

- Pyrrolidine vs. The stereochemical configuration (R) in the piperidine derivative () further modulates biological activity .

Functional Group Variations

- Boc-Protected Amino Acids: The target compound’s methylamino group introduces a secondary amine, contrasting with primary amines in analogues like 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid (). This affects basicity and hydrogen-bonding capacity .

- Side Chain Modifications: Pyridin-3-yl () and dichlorophenyl () substituents increase lipophilicity and aromatic interactions, whereas the target compound’s pyrrolidine-methylamino side chain balances polarity and steric effects .

生物活性

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid, commonly referred to as Boc-pyrrolidine-acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- CAS Number : 1353957-84-2

Biological Activity Overview

The biological activity of Boc-pyrrolidine-acetic acid is primarily attributed to its interactions with various biological targets, influencing pathways related to inflammation, cancer, and bacterial resistance.

Pharmacological Properties

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against a range of bacteria. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 20–70 µM against resistant strains such as E. coli and Staphylococcus aureus .

-

Anticancer Potential :

- The mechanism of action for anticancer activity often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines .

- Immunomodulatory Effects :

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the tert-butoxycarbonyl (Boc) group significantly influences the compound's biological activity. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Effect on Activity |

|---|---|

| Tert-butoxycarbonyl group (Boc) | Enhances solubility and stability |

| Pyrrolidine ring | Essential for receptor binding |

| Methylamine side chain | Influences potency against bacteria |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated various Boc-pyrrolidine derivatives against multi-drug resistant strains. The findings indicated that specific modifications to the side chains resulted in improved antibacterial efficacy, with some compounds demonstrating MIC values lower than traditional antibiotics like ceftriaxone . -

Cancer Cell Line Studies :

In vitro tests on human cancer cell lines showed that certain Boc-pyrrolidine derivatives induced apoptosis through caspase activation pathways. These findings suggest potential applications in targeted cancer therapies . -

Inflammation Models :

Research involving animal models of inflammation demonstrated that Boc-pyrrolidine derivatives could reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。